

# AK112 (Ivonescimab): A Technical Guide to a First-in-Class Tetravalent Bispecific Antibody

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

AK112, also known as Ivonescimab, is a first-in-class, tetravalent, bispecific antibody engineered to simultaneously target Programmed Cell Death Protein 1 (PD-1) and Vascular Endothelial Growth Factor (VEGF). This novel design allows for a dual mechanism of action, combining immunotherapy with anti-angiogenesis to create a synergistic anti-tumor effect. The tetravalent structure of AK112 facilitates cooperative binding to its targets, leading to enhanced avidity and functional activity within the tumor microenvironment (TME). This technical guide provides an in-depth overview of the design, mechanism of action, preclinical data, and clinical findings for AK112, offering valuable insights for researchers and professionals in the field of oncology drug development.

# Introduction: The Rationale for Dual PD-1 and VEGF Blockade

The tumor microenvironment is a complex ecosystem where cancer cells interact with various stromal and immune cells. Two key pathways that promote tumor growth and immune evasion are the PD-1/PD-L1 immune checkpoint and the VEGF signaling pathway.

• PD-1/PD-L1 Pathway: PD-1 is an inhibitory receptor expressed on activated T cells. Its ligand, PD-L1, is often overexpressed on tumor cells. The binding of PD-L1 to PD-1



suppresses T-cell activity, allowing cancer cells to evade immune destruction.

VEGF Pathway: VEGF is a potent signaling protein that promotes angiogenesis, the
formation of new blood vessels, which is essential for tumor growth and metastasis. Beyond
its pro-angiogenic role, VEGF also contributes to an immunosuppressive TME by inhibiting
dendritic cell maturation and promoting the infiltration of regulatory T cells (Tregs).

The co-expression and interplay of PD-1 and VEGF in the TME provide a strong rationale for dual blockade. Combining anti-PD-1 immunotherapy with anti-VEGF therapy has shown synergistic effects and has become a clinically validated strategy in various cancers. AK112 was designed to deliver this dual blockade in a single molecule, potentially offering enhanced efficacy and a favorable safety profile compared to combination therapies.

## **AK112: Design and Molecular Engineering**

AK112 is a humanized IgG1-based tetravalent bispecific antibody. Its unique structure consists of a standard anti-VEGF monoclonal antibody with a single-chain variable fragment (scFv) of an anti-PD-1 antibody fused to the C-terminus of each heavy chain.[1] This design results in a molecule with four antigen-binding sites: two for VEGF and two for PD-1.

A critical feature of the AK112 design is the incorporation of an Fc-silent mutation. This modification abrogates the antibody's binding to Fcy receptors (FcyRs), thereby minimizing the risk of antibody-dependent cell-mediated cytotoxicity (ADCC) and other Fc-mediated effector functions that could lead to unwanted side effects.

# Mechanism of Action: Cooperative Binding and Enhanced Avidity

The tetravalent structure of AK112 enables a unique "cooperative binding" mechanism. In the presence of VEGF, the binding affinity of AK112 to PD-1 is significantly increased, and conversely, binding to PD-1 enhances its affinity for VEGF. This phenomenon is attributed to an increase in the localized concentration and avidity of the antibody in the TME where both targets are co-expressed.

This cooperative binding leads to several key advantages:



- Enhanced Target Engagement: The increased avidity results in more potent and sustained blockade of both PD-1 and VEGF signaling pathways.
- Tumor-Selective Targeting: The requirement of co-expression of both targets for maximal binding may lead to preferential accumulation and activity of AK112 in the tumor microenvironment, potentially reducing off-target effects.
- Superior Functional Activity: The enhanced binding translates to more effective T-cell activation and more potent inhibition of angiogenesis compared to the administration of individual monoclonal antibodies.

### **Preclinical Data**

A comprehensive suite of preclinical studies has been conducted to characterize the binding, functional activity, and in vivo efficacy of AK112.

### **Binding Affinity and Cooperative Binding**

The binding characteristics of AK112 to human PD-1 and VEGF have been extensively evaluated using various biophysical techniques.

| Parameter              | Target | Condition                  | Value                                  | Method    |
|------------------------|--------|----------------------------|----------------------------------------|-----------|
| EC50                   | rhPD-1 | -                          | 0.06 nM                                | ELISA     |
| EC50                   | rhVEGF | -                          | 0.036 nM                               | ELISA     |
| Cooperative<br>Binding | rhPD-1 | In the presence of VEGF    | >10-fold increase<br>in affinity (K D) | Octet BLI |
| Cooperative<br>Binding | rhVEGF | In the presence<br>of PD-1 | >4-fold increase<br>in affinity        | Octet BLI |

EC50: Half-maximal effective concentration; rh: recombinant human; K D: Dissociation constant.

## **In Vitro Functional Assays**



The dual-blocking function of AK112 has been demonstrated in a variety of in vitro cell-based assays.

| Assay                                                | Outcome                                           | Result                                                   |
|------------------------------------------------------|---------------------------------------------------|----------------------------------------------------------|
| PD-1/PD-L1 Blockade Assay                            | Reversal of PD-L1-mediated T-cell inhibition      | Potent restoration of T-cell activation                  |
| VEGF-induced Endothelial Cell<br>Proliferation Assay | Inhibition of HUVEC proliferation                 | Dose-dependent inhibition of VEGF-mediated proliferation |
| T-cell Activation Assay                              | Increased cytokine production (e.g., IFN-γ, IL-2) | Significant enhancement of T-cell effector functions     |

### In Vivo Efficacy in Xenograft Models

The anti-tumor activity of AK112 has been evaluated in human tumor xenograft models using immunodeficient mice reconstituted with human peripheral blood mononuclear cells (PBMCs).

| Tumor Model          | Treatment | Outcome                             |
|----------------------|-----------|-------------------------------------|
| HCC827 (NSCLC)       | AK112     | Significant tumor growth inhibition |
| U87MG (Glioblastoma) | AK112     | Dose-dependent anti-tumor response  |

## **Clinical Development and Efficacy**

AK112 has undergone extensive clinical investigation in patients with advanced solid tumors, primarily focusing on non-small cell lung cancer (NSCLC).

## Phase la Dose-Escalation Study (NCT04047290)

This first-in-human study evaluated the safety, tolerability, and preliminary efficacy of AK112 in patients with advanced solid tumors.

**Key Findings:** 



- Safety: AK112 was generally well-tolerated. The most common treatment-related adverse events (TRAEs) included rash, arthralgia, hypertension, and fatigue.
- Efficacy: Promising anti-tumor activity was observed across various tumor types. The confirmed objective response rate (ORR) was 25.5% and the disease control rate (DCR) was 63.8% in evaluable patients.

| Dose Level    | Number of Patients | ORR   | DCR   |
|---------------|--------------------|-------|-------|
| ≥ 3 mg/kg Q2W | 17                 | 23.5% | 64.7% |

### Phase II Study in Advanced NSCLC (NCT04736823)

This study evaluated AK112 in combination with chemotherapy for the first-line treatment of patients with advanced or metastatic NSCLC without actionable genomic alterations.

#### Key Findings:

- Efficacy in Squamous NSCLC: Patients with squamous histology demonstrated a 75% ORR, a median duration of response (DoR) of 15.4 months, and a 95% DCR.[2]
- Efficacy in Non-Squamous NSCLC: Patients with non-squamous histology showed a 55% ORR and a 100% DCR.[2]
- Safety: The combination of AK112 with chemotherapy was found to be safe and manageable. The most common Grade ≥3 TRAEs were hematological toxicities, which are expected with chemotherapy.[2]

| Histology        | Number<br>of<br>Patients | ORR | DCR  | Median<br>DoR  | 9-month<br>PFS Rate | 9-month<br>OS Rate |
|------------------|--------------------------|-----|------|----------------|---------------------|--------------------|
| Squamous         | 63                       | 75% | 95%  | 15.4<br>months | 67%                 | 93%                |
| Non-<br>Squamous | 72                       | 55% | 100% | Not<br>Reached | 61%                 | 81%                |



## **Experimental Protocols**

Detailed methodologies for the key experiments cited in the preclinical evaluation of AK112 are outlined below.

# Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

Objective: To determine the binding affinity (EC50) of AK112 to recombinant human PD-1 and VEGF.

#### Protocol:

- Coating: 96-well microplates are coated with 100  $\mu$ L/well of recombinant human PD-1 or VEGF-A at a concentration of 2  $\mu$ g/mL in PBS overnight at 4°C.
- Washing: Plates are washed three times with PBS containing 0.05% Tween-20 (PBST).
- Blocking: Plates are blocked with 200 μL/well of 3% BSA in PBST for 1 hour at room temperature.
- Washing: Plates are washed three times with PBST.
- Antibody Incubation: A serial dilution of AK112 is prepared in 1% BSA in PBST and 100  $\mu$ L of each dilution is added to the wells. Plates are incubated for 2 hours at room temperature.
- Washing: Plates are washed three times with PBST.
- Secondary Antibody Incubation: 100  $\mu$ L of HRP-conjugated goat anti-human IgG secondary antibody, diluted in 1% BSA in PBST, is added to each well and incubated for 1 hour at room temperature.
- Washing: Plates are washed five times with PBST.
- Detection: 100  $\mu$ L of TMB substrate solution is added to each well. The reaction is stopped after 15-30 minutes by adding 50  $\mu$ L of 2N H2SO4.



Data Acquisition: The absorbance at 450 nm is read using a microplate reader. The EC50 values are calculated using a four-parameter logistic regression model.

## Bio-Layer Interferometry (Octet) for Cooperative Binding Analysis

Objective: To assess the cooperative binding of AK112 to PD-1 and VEGF.

#### Protocol:

- Sensor Hydration: Streptavidin (SA) biosensors are hydrated in kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20) for at least 10 minutes.
- Ligand Immobilization: Biotinylated recombinant human PD-1 is loaded onto the SA biosensors to a target level of 1-2 nm.
- Baseline: Sensors are equilibrated in kinetics buffer to establish a stable baseline.
- Association: Sensors are moved into wells containing a serial dilution of AK112 either in the absence or presence of a constant concentration of recombinant human VEGF-A. The association is monitored for 300-600 seconds.
- Dissociation: Sensors are moved back into wells containing only kinetics buffer to monitor the dissociation for 600-1200 seconds.
- Data Analysis: The binding curves are fitted to a 1:1 Langmuir binding model to determine
  the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. The KD
  values in the presence and absence of the co-ligand are compared to determine the
  cooperative binding effect.

# Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Complex Formation

Objective: To detect the formation of soluble complexes between AK112 and VEGF.

Protocol:



- Sample Preparation: AK112 is incubated with a molar excess of recombinant human VEGF-A at 37°C for 1 hour to allow for complex formation. Control samples of AK112 and VEGF-A alone are also prepared.
- Chromatography System: An HPLC system equipped with a size-exclusion column (e.g., TSKgel G3000SWxl) is equilibrated with a mobile phase such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8.
- Injection: 20-50 μL of the prepared samples are injected onto the column.
- Elution: The proteins are eluted isocratically at a flow rate of 0.5-1.0 mL/min.
- Detection: The eluate is monitored by UV absorbance at 280 nm.
- Data Analysis: The chromatograms of the mixture are compared to those of the individual components. A shift in the retention time to an earlier elution time for the AK112 peak in the presence of VEGF indicates the formation of a larger molecular weight complex.

### Luciferase Reporter Assay for PD-1 Signaling Blockade

Objective: To measure the ability of AK112 to block the PD-1/PD-L1 signaling pathway and restore T-cell activation.

#### Protocol:

- Cell Culture: Jurkat T cells engineered to express human PD-1 and a luciferase reporter
  gene under the control of an NFAT response element (PD-1 Effector Cells) are co-cultured
  with CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor (TCR)
  activator (PD-L1 aAPC/CHO-K1 Cells).
- Antibody Treatment: The co-culture is treated with a serial dilution of AK112 or a control antibody.
- Incubation: The cells are incubated for 6-24 hours at 37°C in a 5% CO2 incubator.
- Luciferase Assay: A luciferase assay reagent (e.g., Bright-Glo™) is added to the wells according to the manufacturer's instructions.



- Luminescence Measurement: The luminescence signal is measured using a luminometer.
- Data Analysis: The increase in luminescence, which corresponds to the blockade of PD-1 signaling and subsequent T-cell activation, is plotted against the antibody concentration. The EC50 values are calculated using a four-parameter logistic regression model.

# Visualizations Signaling Pathways



Click to download full resolution via product page

Caption: AK112 simultaneously blocks PD-1 and VEGF signaling pathways.

# Experimental Workflow: Cooperative Binding Analysis (Octet)





Click to download full resolution via product page

Caption: Workflow for assessing cooperative binding of AK112 using Bio-Layer Interferometry.



### **Conclusion and Future Directions**

AK112 (Ivonescimab) represents a significant advancement in the field of cancer immunotherapy. Its innovative tetravalent bispecific design, which enables cooperative binding to PD-1 and VEGF, provides a potent and potentially more tumor-selective approach to dual pathway blockade. Preclinical and clinical data have demonstrated promising efficacy and a manageable safety profile in various solid tumors, particularly in NSCLC.

Ongoing and future studies will further elucidate the full potential of AK112, both as a monotherapy and in combination with other anti-cancer agents. The unique mechanism of action of AK112 may open new avenues for treating cancers that are resistant to conventional immunotherapies. As our understanding of the tumor microenvironment deepens, rationally designed multi-specific antibodies like AK112 are poised to become a cornerstone of next-generation cancer treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Summit Therapeutics Inc. Ivonescimab (SMT112)\* Ivonescimab Overview [smmttx.com]
- To cite this document: BenchChem. [AK112 (Ivonescimab): A Technical Guide to a First-in-Class Tetravalent Bispecific Antibody]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662734#ak112-tetravalent-antibody-design-and-advantages]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com